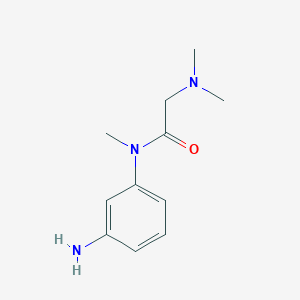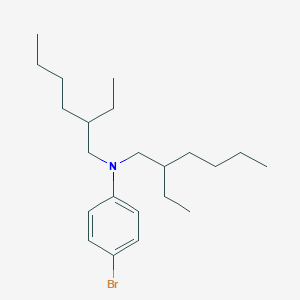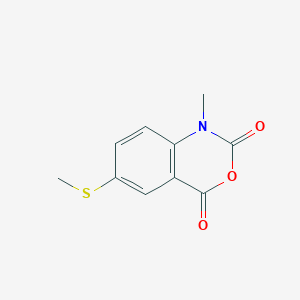
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique properties and applications in various fields It is an ionic liquid, which means it is composed entirely of ions and remains liquid at relatively low temperatures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with epichlorohydrin, followed by quaternization with hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents used include water or ethanol.
Reaction Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ion exchange reactions typically involve the use of salts like sodium bromide or potassium iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions will produce different ionic liquids with varying anions.
Scientific Research Applications
1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s unique structure allows it to interact with various biological and chemical systems, influencing processes such as enzyme activity and molecular transport .
Comparison with Similar Compounds
1-(2,3-Dihydroxypropyl)-2-nitroimidazole: This compound shares a similar backbone but includes a nitro group, which significantly alters its chemical properties and applications.
1-tetradecyl-3-(2’,3’-dihydroxypropyl)imidazolium chloride: This hydroxyl-functionalized ionic liquid is used in similar applications but has a longer alkyl chain, affecting its solubility and interaction with other molecules.
Uniqueness: 1-(2,3-Dihydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride stands out due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to form stable ionic liquids at low temperatures and its environmental friendliness further enhance its appeal in scientific research and industrial applications.
Properties
CAS No. |
659719-43-4 |
|---|---|
Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)propane-1,2-diol;chloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-2-3-9(6-8)4-7(11)5-10;/h2-3,7,10-11H,4-6H2,1H3;1H |
InChI Key |
LKSKSRUSLWWGDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)CC(CO)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)


![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)

![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)


![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
